molecular formula C24H21ClN2O5 B2762828 1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 892266-22-7

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2762828
CAS RN: 892266-22-7
M. Wt: 452.89
InChI Key: QWKOFCGWRUFQEV-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, and its synthesis and mechanism of action have been studied extensively.

Scientific Research Applications

Synthesis and Biological Activities

Quinazoline-2,4(1H,3H)-dione derivatives are pivotal intermediates in pharmaceutical development, serving as key building blocks for synthesizing numerous commercially available drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. Their synthesis, especially through environmentally friendly methods, remains a significant research focus. Chemical fixation of CO2 to 2-aminobenzonitriles has emerged as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, indicating the potential for greener chemistry applications (Vessally et al., 2017).

Antitumor and Herbicidal Applications

Quinazoline-2,4(1H,3H)-diones have been identified for their antitumor proliferation activities. An improved method for synthesizing quinazoline-2,4(1H,3H)-dione derivatives with diverse molecular points has shown significant inhibition of in vitro growth across various human tumor cell lines (Zhou et al., 2013). Additionally, novel triketone-containing quinazoline-2,4-dione derivatives synthesized for herbicidal evaluation demonstrated promising broad-spectrum weed control and excellent crop selectivity, indicating their potential as effective herbicides (Wang et al., 2014).

Green Chemistry and Catalysis

The pursuit of sustainable chemistry has led to the development of methods for synthesizing quinazoline-2,4(1H,3H)-diones using green chemistry principles. For example, solvent-free synthesis utilizing carbon dioxide and catalytic amounts of DBU or DBN has been explored, showcasing an efficient and environmentally friendly approach to producing these compounds (Mizuno et al., 2007).

Selective Receptor Antagonists

Research into 3-hydroxy-quinazoline-2,4-dione derivatives has highlighted their potential as selective Gly/NMDA and AMPA receptor antagonists, demonstrating the chemical versatility of quinazoline-2,4(1H,3H)-diones in developing targeted therapies for neurological disorders (Colotta et al., 2004).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-23(28)17-9-5-7-11-19(17)26(24(27)29)14-15-8-4-6-10-18(15)25/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOFCGWRUFQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

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